Product packaging for LXH254(Cat. No.:)

LXH254

Cat. No.: B1191794
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the RAS-RAF-MEK-ERK (MAPK) Signaling Pathway in Biological Research

The RAS-RAF-MEK-ERK signaling pathway, often referred to as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a fundamental and highly conserved signal transduction cascade in eukaryotic cells. nih.govnih.gov This pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. mdpi.comunibuc.ro

The cascade is initiated by the activation of RAS proteins, which are small GTPases located at the inner surface of the cell membrane. unibuc.ro Upon activation by extracellular signals like growth factors, RAS recruits and activates RAF (Rapidly Accelerated Fibrosarcoma) kinases, a family of serine/threonine-specific protein kinases. mycancergenome.org The RAF kinase family includes three isoforms: ARAF, BRAF, and CRAF (also known as RAF-1). mycancergenome.orgaacrjournals.org Activated RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (MAPK/ERK Kinase). In the final step of the cascade, activated MEK phosphorylates and activates ERK1 and ERK2 (Extracellular signal-Regulated Kinase). mdpi.com Activated ERK translocates to the nucleus, where it phosphorylates numerous transcription factors, leading to changes in gene expression that drive cellular responses. mdpi.com

Rationale for RAF Kinase Targeting in Preclinical Studies

The MAPK pathway is one of the most frequently dysregulated signaling networks in human cancers. mdpi.com Aberrant activation of this pathway, often due to genetic mutations, leads to uncontrolled cell proliferation and survival, which are hallmarks of cancer. nih.govsciopen.com Mutations in the RAS genes are found in approximately 33% of all human tumors, while activating mutations in the BRAF gene occur in about 8% of tumors. nih.govnih.gov The high prevalence of these mutations makes the pathway, and specifically the RAF kinases, a highly attractive target for therapeutic intervention in cancer research. nih.gov

Targeting RAF kinases is a key strategy to inhibit the downstream signaling that promotes tumor growth. mycancergenome.org Preclinical research focuses on developing small molecule inhibitors that can block the kinase activity of RAF proteins. The goal of these studies is to understand the dependency of tumors on this pathway and to evaluate the potential of RAF inhibitors to suppress tumor cell proliferation and induce tumor regression in various cancer models. mycancergenome.orgaacrjournals.org These investigations are critical for validating RAF as a therapeutic target and for identifying specific genetic contexts, such as BRAF V600E or NRAS mutations, where inhibition is most effective.

Emergence of Type II RAF Inhibitors in Research

Early RAF inhibitors, known as Type I inhibitors, were designed to bind to the active conformation of the BRAF V600E mutant kinase. While effective in that context, they were found to paradoxically activate the MAPK pathway in cells with wild-type BRAF and an upstream mutation (e.g., in RAS). dovepress.com This occurs because Type I inhibitors promote the dimerization of RAF kinases, leading to the activation of CRAF by RAS and a rebound in ERK signaling. dovepress.com

To overcome this limitation, a new class of compounds known as Type II RAF inhibitors was developed. dovepress.com Unlike their predecessors, Type II inhibitors bind to the inactive conformation of the RAF kinase. medchemexpress.com This mode of binding allows them to inhibit both RAF monomers and RAF dimers, a crucial feature for blocking signaling in tumors driven by RAS mutations where RAF dimerization is a key activation mechanism. nih.govaacrjournals.orgaacrjournals.org By effectively suppressing both monomeric and dimeric RAF activity, Type II inhibitors can prevent paradoxical pathway activation and demonstrate a broader range of activity in preclinical models with various MAPK pathway alterations. dovepress.comselleckchem.com

Introduction to LXH254 as a Research Tool and Investigational Compound

This compound, also known as Naporafenib, is a potent, orally available, and selective Type II RAF inhibitor developed for research and investigational purposes. mycancergenome.orgmedchemexpress.com As a Type II inhibitor, it is ATP-competitive and binds to the inactive kinase conformation, allowing it to inhibit both BRAF and CRAF. medchemexpress.comselleckchem.com A distinguishing feature of this compound is its unique paralog selectivity; it potently inhibits BRAF and CRAF while being significantly less active (30- to 50-fold) against the ARAF isoform. aacrjournals.orgnih.gov

This ARAF-sparing activity makes this compound a valuable research tool for dissecting the specific roles of different RAF isoforms in MAPK signaling. aacrjournals.org Preclinical studies have extensively used this compound to explore the treatment of MAPK-driven tumors. aacrjournals.orgnih.gov Research has shown that this compound is active in tumor models with activating BRAF and NRAS mutations but demonstrates more modest activity in most KRAS-mutant models. aacrjournals.orgnih.gov Critically, the ARAF-sparing nature of this compound has uncovered a key resistance mechanism, as the loss of ARAF expression has been shown to dramatically sensitize RAS-mutant cells to the compound in both in vitro and in vivo models. aacrjournals.orgnih.govresearchgate.net this compound serves as an important investigational compound for studying the complexities of RAF signaling and for exploring novel therapeutic strategies in cancers with MAPK pathway alterations. aacrjournals.org

Detailed Research Findings

This compound has been extensively profiled in a variety of preclinical assays to characterize its biochemical potency, cellular activity, and in vivo efficacy.

Biochemical Activity

This compound is a potent inhibitor of BRAF and CRAF kinases, demonstrating inhibitory concentrations in the low nanomolar and sub-nanomolar range, respectively. medchemexpress.com

Target KinaseIC50 (nM)
CRAF0.072
BRAF0.21

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of human cancer cell lines that harbor mutations activating the MAPK pathway. medchemexpress.com Its activity varies depending on the specific genetic context of the tumor cells, showing particular potency in models with BRAF and NRAS mutations. aacrjournals.org The compound has been observed to be less effective in many KRAS-mutant cell lines, a finding attributed to its relative inability to inhibit ARAF, which can sustain signaling in this context. aacrjournals.orgnih.gov In fact, in cells engineered to express only ARAF, this compound can cause paradoxical activation of the MAPK pathway. nih.govresearchgate.net

Cell LinePrimary MutationEffect of this compoundKey Finding
BRAF-mutant modelsBRAF V600EPotent anti-proliferative activityEffective against monomeric BRAF
NRAS-mutant modelsNRAS mutationPotent anti-proliferative activityEffective against dimer-driven signaling
KRAS-mutant modelsKRAS mutationModest anti-proliferative activityResistance mediated by ARAF
RAS-mutant models with ARAF knockoutRAS mutationProfound sensitization to this compoundDemonstrates ARAF is a key resistance factor

In Vivo Research Findings

In animal xenograft models, this compound demonstrates significant antitumor activity. medchemexpress.com The compound is orally bioavailable and causes tumor regression in multiple cell line and primary human tumor-derived xenograft models at well-tolerated doses. selleckchem.com The in vivo efficacy mirrors the in vitro findings, with the most significant activity observed in models with BRAF or NRAS mutations. medchemexpress.com

A critical set of in vivo experiments involved isogenic RAS-mutant cancer cells with and without ARAF expression. In these studies, parental cell lines with intact ARAF showed only modest sensitivity to this compound. However, the isogenic variants that lacked ARAF expression exhibited complete tumor regressions when treated with this compound, providing strong evidence for ARAF-mediated resistance to this class of RAF inhibitors. aacrjournals.orgnih.govresearchgate.net

Properties

Molecular Formula

C22H20ClN3O

SMILES

Unknown

Appearance

Solid powder

Synonyms

LXH254;  LXH-254;  LXH 254.; Unknown

Origin of Product

United States

Synthetic Methodologies and Radiosynthesis of Lxh254 Analogues

Chemical Synthesis Pathways of LXH254 Precursors

The synthesis of precursors is a critical first step for both the final compound and its radiolabeled variants. The strategies involve multi-step reactions to construct the core molecular framework.

The synthesis of this compound, chemically known as N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, involves a key Suzuki coupling or a related cross-coupling reaction to form the biaryl core, followed by the installation of the morpholine (B109124) and hydroxyethoxy groups. A general procedure for a crucial step in forming related structures involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this step, an alcohol is treated with a strong base like sodium hydride in a solvent such as dioxane or dimethylformamide (DMF) at ambient temperature. This alkoxide is then reacted with a fluorinated pyridine (B92270) intermediate, such as N-(6′-fluoro-2-methyl-5′-morpholino-[3,3′-bipyridin]-5-yl)picolinamide, to introduce the ether linkage acs.org.

For the synthesis of a radiolabeling precursor, a derivative of this compound is prepared. Specifically, the precursor for [¹⁸F]F-LXH-254, named LXH-254-OTs, is synthesized from the parent compound this compound acs.org. The synthesis is a one-step method where this compound is reacted with triethylene glycol di(p-toluenesulfonate) (TsO-PEG₃-OTs) acs.org. This reaction introduces a tosylated polyethylene (B3416737) glycol chain, which serves as the leaving group for the subsequent radiolabeling step. This specific precursor was synthesized with a yield of 20.9% acs.org.

Interactive Table: Synthesis of LXH-254-OTs Precursor

Starting Material Reagent Product Yield Reference

Purification and characterization are essential to ensure the identity and purity of the synthesized precursors. High-Performance Liquid Chromatography (HPLC) is a standard technique for both purification and analysis acs.org. For the LXH-254-OTs precursor, a semi-preparative HPLC column (YMC AM12S05–2510WT C18) was used for purification, while a Shimadzu Shim-pack GWS C18 column was employed for analytical purity assessment acs.org.

Characterization of the final compounds and intermediates relies on a suite of analytical methods. While detailed reports often include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure, advanced techniques are also used. For this compound itself, its three-dimensional binding mode was confirmed by obtaining an X-ray co-crystal structure with the BRAF protein kinase domain acs.org. This provides definitive structural characterization of the molecule in its bound state acs.org.

Radiolabeling Strategies for this compound

To enable in vivo imaging via Positron Emission Tomography (PET), this compound is labeled with a positron-emitting radionuclide, typically fluorine-18 (B77423) (¹⁸F), due to its favorable half-life of nearly 110 minutes nih.gov.

The synthesis of the radiotracer, [¹⁸F]F-LXH-254, is achieved through a nucleophilic substitution reaction acs.org. The process begins with the production of [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron nih.govmdpi.com. The aqueous [¹⁸F]fluoride is then typically treated with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂.₂.₂) and potassium carbonate, to form an anhydrous and highly reactive [¹⁸F]fluoride-Kryptofix complex nih.gov.

This activated [¹⁸F]fluoride is then reacted with the tosylated precursor, LXH-254-OTs. The nucleophilic ¹⁸F displaces the tosylate (OTs) leaving group to form the final radiolabeled compound, [¹⁸F]F-LXH-254 acs.org. The entire process, including the radiolabeling reaction and subsequent purification, is performed rapidly to minimize radioactive decay, with a total synthesis time of approximately 55 minutes acs.org.

The efficiency and quality of the radiosynthesis are measured by its radiochemical yield, radiochemical purity, and molar activity. For [¹⁸F]F-LXH-254, the synthesis resulted in a molar activity of 7.16 ± 0.81 GBq/μmol acs.org. The radiochemical purity of the final product was greater than 95%, as determined by analytical radio-HPLC acs.org. The decay-corrected radiochemical yield, which accounts for the loss of radioactivity during the synthesis time, is a key metric for evaluating the efficiency of the labeling process. For a comparable ¹⁸F-labeled ligand, a decay-corrected radiochemical yield of 13–15% was achieved nih.gov.

Interactive Table: Radiosynthesis Parameters for [¹⁸F]F-LXH-254

Parameter Value Reference
Total Synthesis Time ~55 minutes acs.org
Molar Activity 7.16 ± 0.81 GBq/μmol acs.org

Stability Profiling of this compound and Radiolabeled Variants in Research Media

The stability of a radiotracer is crucial for its use in PET imaging, as it must remain intact in biological systems for the duration of the study. The stability of [¹⁸F]F-LXH-254 was assessed in various media.

In saline, the radiotracer demonstrated high stability, with its radiochemical purity remaining above 95% after 3 hours, and no radiolysis was observed acs.org. To simulate physiological conditions, its stability was further evaluated in fresh mouse and human plasma. The results showed that [¹⁸F]F-LXH-254 remained intact over a 3-hour incubation period in both mouse and human plasma samples acs.org. HPLC analysis of the plasma samples showed that the [¹⁸F]F-LXH-254 peak was the only radioactive peak present acs.org.

In vivo metabolic stability was also examined in healthy mice. Thirty minutes after injection, intact [¹⁸F]F-LXH-254 was still present in the blood, liver, and urine, indicating a degree of stability in a complex biological environment acs.org.

Interactive Table: Stability of [¹⁸F]F-LXH-254

Medium Incubation Time Stability (Radiochemical Purity) Reference
Saline 3 hours >95% acs.org
Mouse Plasma 3 hours Stable (intact) acs.org

Molecular Mechanisms of Action

Target Identification and Characterization

Inhibition of BRAF and CRAF Kinase Activity

LXH254 is a potent inhibitor of both BRAF and CRAF kinases. aacrjournals.orgnih.govchemietek.com Biochemical assays have demonstrated that this compound inhibits the catalytic activity of BRAF and CRAF at picomolar concentrations. aacrjournals.orgresearchgate.net Specifically, reported IC50 values are 0.2 nM for BRAF and 0.07 nM for CRAF in biochemical assays. aacrjournals.orgresearchgate.netmedchemexpress.com It inhibits both monomeric BRAF (including the V600E mutant) and dimeric forms of BRAF and CRAF. aacrjournals.orgnih.govchemietek.com

Kinase Selectivity Profiling via Broad-Spectrum Assays (e.g., KinomeScan® Platform)

Selectivity profiling using broad-spectrum assays, such as the KINOMEscan® platform, has revealed that this compound exhibits a high degree of selectivity for BRAF and CRAF relative to many other kinases. aacrjournals.orgguidetopharmacology.orgprobechem.comacs.org In a panel of 62 non-RAF kinases tested in biochemical assays, this compound showed IC50 values greater than 10 μmol/L against 60 of them. aacrjournals.org KinomeScan® screening at 1 μM demonstrated greater than 98% on-target binding to BRAF, BRAFV600E, and CRAF. probechem.com

Interaction with Other Kinases (e.g., PDGFRb, DDR1, DDR2)

While highly selective for RAF kinases, selectivity profiling has identified interactions with a limited number of other kinases at higher concentrations. aacrjournals.orgguidetopharmacology.orgprobechem.com Using the KINOMEscan® platform at 1 μM, kinases other than BRAF and CRAF that were inhibited by more than 80% included PDGFRb (>99%), DDR1 (>99%), and DDR2 (>84%). guidetopharmacology.orgprobechem.com Biochemical assays showed IC50 values below 10 μmol/L for MAPK14 (p38α) at 2.1 μmol/L and ABL1 at 4.1 μmol/L. aacrjournals.org Cell-based kinase selectivity profiling using the KiNativ platform in HCT 116 cells treated with 10 μmol/L this compound showed that probe binding was inhibited >80% only for BRAF (90%) and CRAF (88%). aacrjournals.org Beyond BRAF and CRAF, only ARAF (58%) and p38α (66%) showed probe binding inhibition >50% among 184 kinases detected. aacrjournals.org

Table 1: Select Kinase Inhibition Profile of this compound

KinaseAssay TypeIC50 / Kd ValueConcentration Tested (Selectivity Assays)Source
BRAFBiochemical0.2 nM (IC50)- aacrjournals.orgresearchgate.netmedchemexpress.com
CRAFBiochemical0.07 nM (IC50)- aacrjournals.orgresearchgate.netmedchemexpress.com
BRAFBinding (Kd)1.3 nM- probechem.com
CRAFBinding (Kd)3.6 nM- probechem.com
PDGFRbBinding>99% inhibition1 μM guidetopharmacology.orgprobechem.com
DDR1Binding>99% inhibition1 μM guidetopharmacology.orgprobechem.com
DDR2Binding>84% inhibition1 μM guidetopharmacology.orgprobechem.com
MAPK14 (p38α)Biochemical2.1 μM (IC50)- aacrjournals.org
ABL1Biochemical4.1 μM (IC50)- aacrjournals.org
ARAFBiochemicalLess potent than BRAF/CRAF- aacrjournals.orgresearchgate.netnih.gov
ARAFCell-based58% inhibition (KiNativ)10 μM aacrjournals.org
p38αCell-based66% inhibition (KiNativ)10 μM aacrjournals.org

Note: IC50 values represent the concentration required for 50% inhibition of kinase activity. Kd values represent the dissociation constant, indicating binding affinity. Inhibition percentages from selectivity assays indicate the degree of binding inhibition at the specified concentration.

ATP-Competitive Inhibition Dynamics

This compound functions as an ATP-competitive inhibitor, interfering with the binding of ATP to the kinase domain. medchemexpress.com Its specific binding mode classifies it as a Type II kinase inhibitor. aacrjournals.orgguidetopharmacology.orgresearchgate.netmedchemexpress.comnih.gov

Type II Kinase Inhibitor Classification

This compound is classified as a Type II kinase inhibitor. aacrjournals.orgguidetopharmacology.orgresearchgate.netmedchemexpress.comnih.gov Type II inhibitors bind to the inactive conformation of the kinase, typically stabilizing a conformation where the DFG motif is in the 'out' position. researchgate.netnih.gov This binding mode distinguishes them from Type I inhibitors, which bind to the active conformation.

Binding Conformation (DFG-out)

Consistent with its classification as a Type II inhibitor, this compound binds to BRAF in an inactive conformation characterized by a "DFG-out" and "αC-helix in" conformation. aacrjournals.orgresearchgate.netnih.gov The DFG motif is a conserved sequence (Asp-Phe-Gly) in the kinase activation loop. nih.gov In the DFG-out conformation, the phenylalanine residue is reoriented towards the ATP binding site, and the inhibitor occupies the site vacated by the DFG phenylalanine. researchgate.netnih.gov This binding mode allows this compound to inhibit the kinase activity by preventing the conformational changes required for substrate binding and catalysis. medchemexpress.com The binding of this compound also promotes BRAF/CRAF heterodimer formation, likely by antagonizing the autoinhibited state of the kinase, which facilitates RAS-mediated dimer formation. aacrjournals.orgresearchgate.net

Modulation of RAF Dimerization

RAF kinases (ARAF, BRAF, and CRAF) function as key mediators in the MAPK pathway, often operating as dimers (homo- or heterodimers) to propagate signals downstream. csic.esnih.gov The dimerization state of RAF is critical for its activation and subsequent phosphorylation of MEK. csic.esnih.gov

Promotion of RAF Dimer Formation by this compound

Consistent with its classification as a type II inhibitor, this compound treatment has been shown to promote RAF dimer formation, particularly BRAF/CRAF heterodimers. medchemexpress.comresearchgate.netaacrjournals.org This occurs because this compound stabilizes an inactive, DFG-out conformation of BRAF, which is thought to antagonize the autoinhibited state of the kinase. researchgate.netaacrjournals.org By doing so, it facilitates RAS-mediated dimer formation. researchgate.netaacrjournals.org Studies have demonstrated that this compound promotes heterodimer formation in cells, as observed through coimmunoprecipitation experiments. aacrjournals.org

Impact on Monomeric and Dimeric RAF Complexes

This compound is distinguished by its ability to inhibit both monomeric and dimeric forms of BRAF and CRAF. medchemexpress.comaacrjournals.orgresearchgate.net While first-generation BRAF inhibitors primarily target monomeric BRAF V600E, resistance can emerge through the formation of RAF dimers, which these inhibitors are less effective against. researchgate.net this compound, however, retains activity against dimerized BRAF and CRAF. aacrjournals.orgresearchgate.netnih.gov This is a significant property, as it helps overcome resistance mechanisms associated with RAF dimerization. researchgate.netresearchgate.net Importantly, this compound largely spares ARAF, showing significantly lower activity against this paralog compared to BRAF and CRAF. aacrjournals.orgresearchgate.netnih.gov This paralog selectivity may contribute to a potentially improved therapeutic index. aacrjournals.org

Downstream Signaling Pathway Inhibition

The primary downstream effect of RAF activation is the phosphorylation of MEK1/2, which in turn phosphorylates and activates ERK1/2, thereby propagating the MAPK signaling cascade. csic.escellsignal.com this compound's inhibitory effects on RAF kinases translate into suppression of this crucial pathway. aacrjournals.orgresearchgate.net

Suppression of MAPK/ERK Signaling Activity

This compound effectively suppresses MAPK/ERK signaling activity. aacrjournals.orgresearchgate.netresearchgate.net By inhibiting the catalytic activity of BRAF and CRAF, this compound prevents the phosphorylation of MEK, thereby blocking the downstream cascade leading to ERK activation. medchemexpress.comaacrjournals.org This suppression of signaling is a key mechanism by which this compound exerts its potential antineoplastic effects. medchemexpress.comnih.gov Studies in various cancer cell lines with different genetic alterations in the MAPK pathway have shown that this compound leads to a reduction in MAPK signaling. medchemexpress.comaacrjournals.orgresearchgate.net

Analysis of pMEK1/2 and pERK1/2 Phosphorylation

The inhibitory effect of this compound on the MAPK pathway can be directly assessed by analyzing the phosphorylation levels of MEK1/2 (at Ser217/221) and ERK1/2. aacrjournals.orgcellsignal.com Reduced levels of phosphorylated MEK1/2 (pMEK1/2) and phosphorylated ERK1/2 (pERK1/2) serve as biomarkers for the inhibition of the pathway. nih.govaacrjournals.org Research has demonstrated that treatment with this compound leads to a dose-dependent decrease in pERK levels in various cell lines. aacrjournals.orgbiorxiv.org The degree of pERK inhibition can vary depending on the specific genetic context of the cells, with cells lacking ARAF expression showing more potent signal suppression by this compound. aacrjournals.orgresearchgate.netnih.gov Conversely, in cells expressing only ARAF, higher concentrations of this compound were required for inhibition, and at lower concentrations, paradoxical activation of MAPK signaling was observed, similar to some other RAF inhibitors. aacrjournals.orgresearchgate.netnih.govresearchgate.net

Data from studies analyzing pERK levels in different cell lines treated with this compound illustrate its inhibitory potency:

Cell Line VariantGenetic AlterationpERK IC50 (nmol/L)
SK-MEL-30NRAS-mutantData available in source aacrjournals.org
MEL-JUSONRAS-mutantData available in source aacrjournals.org
HCT 116KRASG13D78 aacrjournals.org
COR-L23KRAS-mutantData available in source aacrjournals.org
Mia PaCa-2KRAS-mutantData available in source aacrjournals.org
A-375BRAFV600E59 aacrjournals.org

Note: Specific IC50 values for all cell lines were indicated as available in the source but not explicitly provided in the snippets for all entries. The table includes values that were explicitly mentioned.

Analysis of pMEK1/2 and pERK1/2 phosphorylation using methods like Meso Scale Discovery (MSD) assays and Western blot confirms the suppression of downstream signaling by this compound. aacrjournals.org Loss of ARAF expression has been shown to improve pathway suppression by this compound relative to parental cells or cells lacking BRAF or CRAF. aacrjournals.org

Cellular Mechanisms and Preclinical in Vitro Investigations

Cell Line Sensitivity Profiling

Evaluation of LXH254's activity in human cancer cell lines has provided insights into its potential therapeutic window and the genetic contexts in which it demonstrates efficacy.

This compound has been profiled extensively for its anti-proliferative activity in a broad panel of cancer-derived cell lines. Studies have included cell lines such as MEL-JUSO, HCT 116, and MIA PaCa-2. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com For instance, the MEL-JUSO cell line is a high-metastatic human melanoma line frequently used in preclinical studies of anti-tumor drug candidates. eaglebio.com The effects of this compound on proliferation were determined after incubation periods ranging from 3 to 5 days depending on the cell line. aacrjournals.org In A375 and Calu-6 cells, cellular uptake studies using a radiolabeled form of this compound ([¹⁸F]F-LXH-254) showed uptake rates of 3.76 ± 0.39% and 2.34 ± 0.32%, respectively, at 2 hours, which correlated with RAF protein expression levels in these cells. acs.org Treatment with unlabeled this compound significantly inhibited this uptake. acs.org

The anti-proliferative activity of this compound has been correlated with the presence of specific oncogenic mutations within the MAPK pathway. This compound demonstrated activity in preclinical models harboring BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and in models with NRAS mutations. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com However, its activity was found to be only modest in cell lines harboring KRAS mutations, with the exception of those also having coincident BRAF mutations. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com

Further research investigating the impact of specific RAF paralog expression on sensitivity revealed that the loss of ARAF expression sensitized RAS-mutant cell lines to this compound. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com This suggests that the presence of ARAF can influence the effectiveness of this compound in certain genetic contexts.

Paralog Selectivity and ARAF-Sparing Properties

A key characteristic of this compound is its differential inhibitory activity across the RAF paralogs (ARAF, BRAF, and CRAF).

This compound exhibits an unexpected paralog selectivity, demonstrating potent inhibition of BRAF and CRAF kinases while showing significantly less activity against ARAF in cellular settings. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.comresearchgate.netrcsb.org Studies have indicated that this compound's activity against ARAF in cells is 30- to 50-fold lower compared to its activity against BRAF and CRAF. aacrjournals.org As a type II RAF inhibitor, this compound is capable of inhibiting both monomeric BRAF (relevant in class I mutations) and dimerized forms of BRAF and CRAF. aacrjournals.orgle.ac.uksigmaaldrich.comresearchgate.net This ability to inhibit dimeric RAF is particularly relevant in RAS-mutant tumors where RAF exists predominantly as dimers. aacrjournals.org

Research has indicated that ARAF plays a role in mediating resistance to this compound. ARAF-mediated resistance was found to be dependent on both ARAF's kinase function and its ability to dimerize. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com Consistent with this, the absence of ARAF expression in RAS-mutant cell lines led to increased sensitivity to this compound, highlighting ARAF as a potential mechanism of intrinsic or acquired resistance. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com

A notable finding in the preclinical evaluation of this compound is its capacity to induce paradoxical activation of MAPK signaling specifically in cells that express only ARAF. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.comnih.gov This phenomenon is similar to that observed with other RAF inhibitors like dabrafenib. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com Higher concentrations of this compound were required to achieve inhibition of signaling in RAS-mutant cells expressing solely ARAF compared to those expressing only BRAF or CRAF. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com This underscores the distinct behavior of this compound in the context of ARAF-driven signaling.

Table 1: Summary of this compound Activity in Select Cell Lines and Genetic Contexts

Cell Line/ContextRelevant Mutation(s)This compound ActivityKey FindingSource(s)
A375BRAFV600EAnti-proliferative, Specific UptakeUptake correlates with RAF expression. acs.org acs.org
Calu-6KRASQ61KAnti-proliferative, Specific UptakeUptake correlates with RAF expression. acs.org acs.org
HCT 116KRASG13DAnti-proliferative, Promotes B/CRAF dimerizationModest activity in KRAS mutants overall. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgmedchemexpress.com
MEL-JUSONRAS-mutantAnti-proliferativeActive in NRAS mutants. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgmedchemexpress.comeaglebio.com
MIA PaCa-2KRAS-mutantAnti-proliferativeModest activity in KRAS mutants overall. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgmedchemexpress.com
Cell lines with BRAF alterationsBRAF alterationsActiveIncludes atypical BRAF + K/NRAS or KRAS mutants. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com
Cell lines with NRAS mutationsNRAS mutationsActiveDemonstrated anti-proliferative activity. aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com
Cell lines with KRAS mutationsKRAS mutationsModest activityLess active compared to BRAF/NRAS mutants (except with coincident BRAF). aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.com
RAS-mutant lines lacking ARAFRAS mutant, ARAF knockoutIncreased sensitivityLoss of ARAF sensitizes cells to this compound. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.com
Cells expressing only ARAF (RAS-mutant)RAS mutant, ARAF expressedParadoxical MAPK activationHigher concentrations needed for inhibition. aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.comnih.gov aacrjournals.orgaacrjournals.orgnih.govresearchgate.netle.ac.uksigmaaldrich.comnih.gov

Table 2: Differential Inhibition of RAF Paralogs by this compound in Cells

RAF ParalogThis compound Inhibition in CellsRelative Activity (vs. ARAF)Source(s)
BRAFPotent Inhibition30- to 50-fold higher aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.comresearchgate.netrcsb.org
CRAFPotent Inhibition30- to 50-fold higher aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.comresearchgate.netrcsb.org
ARAFLess Activity1x (Reference) aacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govresearchgate.netle.ac.uksigmaaldrich.comresearchgate.netrcsb.org

Genetic Manipulation Studies

Genetic manipulation studies, including the use of cell lines with targeted knockouts and those expressing exogenous constructs or variants of RAF paralogues, have been instrumental in understanding the specific interactions and dependencies related to this compound activity. researchgate.netnih.govaacrjournals.orgaacrjournals.orgnih.gov

Studies employing cell lines genetically engineered to lack specific RAF paralogues have demonstrated differential sensitivity to this compound. Profiling of this compound activity in Ras-mutant cell lines, where ARAF, BRAF, or CRAF were individually eliminated (e.g., via CRISPR-Cas9 modification), revealed that the absence of ARAF sensitized cells to this compound. Conversely, the loss of either BRAF or CRAF did not result in this increased sensitivity. researchgate.netnih.govaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net This suggests that ARAF can play a role in mediating resistance to this compound in certain cellular contexts.

Investigations into the specific functional requirements of ARAF for mediating resistance to this compound involved the use of ARAF variants with impaired kinase activity or deficient dimerization capabilities. Expression of ARAF variants harboring mutations that abolish kinase activity (such as K336M or D447A) or disrupt dimerization (such as R362H) did not rescue the increased sensitivity to this compound observed in ARAF knockout cells. researchgate.netnih.govaacrjournals.orgaacrjournals.orgresearchgate.net These results indicate that both the kinase function and the ability of ARAF to form dimers are essential for its role in mediating resistance to this compound.

Cellular Stability and Efflux Dynamics

Understanding the cellular stability and transport properties of this compound is crucial for predicting its behavior in biological systems and its potential efficacy. In vitro studies have assessed its stability in biological media and explored the mechanisms governing its cellular uptake and efflux.

The in vitro stability of this compound has been evaluated in various biological media, including plasma. Studies using radiolabeled this compound ([18F]F-LXH-254) demonstrated that the compound maintained its structural integrity over several hours when incubated in both mouse and human plasma at physiological temperature. acs.org Specifically, the radiotracer retained its original structure within a 3-hour incubation period in plasma samples. acs.org This suggests a reasonable level of stability in circulation.

A table summarizing the in vitro stability might look like this:

MediumTemperature (°C)Incubation Time (h)Stability (% Original Structure)
Mouse Plasma373> 95 (Inferred from HPLC data)
Human Plasma373> 95 (Inferred from HPLC data)
Saline373> 95

Note: The exact percentage >95% after 3 hours in plasma is inferred from the description that the original peak was the only radioactive peak in HPLC spectrograms at this time point. acs.org

Cellular uptake and efflux dynamics of this compound have been investigated in various cell lines, including those with differing levels of RAF protein expression. Studies using [18F]F-LXH-254 in cell lines such as A375 (high BRAF expression) and Calu-6 (lower BRAF expression) showed time-dependent uptake of the radiotracer. acs.org A375 cells exhibited higher uptake rates compared to Calu-6 cells, correlating with their higher BRAF expression levels. acs.org

Competition binding experiments, where cells were co-incubated with radiolabeled and non-radiolabeled this compound, showed that the uptake of the radiotracer was significantly inhibited by the presence of non-radiolabeled this compound. acs.org This indicates that the uptake is, at least in part, mediated by specific binding to cellular targets, consistent with its role as a RAF inhibitor. acs.org

Efflux experiments demonstrated that cells were capable of excreting the internalized tracer over time. acs.org In the study mentioned, both A375 and Calu-6 cells excreted most of the tracer within 1 hour, with A375 cells showing a faster efflux rate. acs.org

A table summarizing cellular uptake at a specific time point might look like this:

Cell LineBRAF Expression LevelUptake at 2 hours (%)
A375Higher3.76 ± 0.39
Calu-6Lower2.34 ± 0.32

Note: Data extracted from source acs.org. P < 0.01 for the difference between A375 and Calu-6 uptake.

These studies collectively provide a foundation for understanding the cellular behavior of this compound, highlighting its selective activity influenced by RAF paralogue expression and the dynamic processes of cellular uptake and efflux.

Preclinical in Vivo Research Models

Animal Model Systems for Mechanistic Research

Animal model systems provide valuable platforms for elucidating the mechanisms by which LXH254 exerts its antitumor effects.

Xenograft Tumor Models

Xenograft models, created by implanting human cancer cells or tumor tissue into immunocompromised mice, have been widely used to evaluate the in vivo activity of this compound. These models allow for the study of human tumors in a living system and have been instrumental in assessing the compound's efficacy against various genetic alterations in the MAPK pathway.

Studies have utilized BRAF-, NRAS-, and KRAS-mutant xenograft models, as well as RAS/RAF wild-type models. medchemexpress.com this compound has shown significant decreases in tumor volume in models harboring BRAF mutations, either alone or in combination with activated NRAS or KRAS mutations. medchemexpress.com Modest activity was observed in KRAS-mutant models. medchemexpress.com

Specific xenograft models used in this compound research include:

Calu-6 xenograft nude rat model: The Calu-6 cell line carries a KRAS Q61K mutation and is derived from human degenerative carcinoma. acs.org Treatment with this compound has generated tumor regression in this model. medchemexpress.com

BRAF mutant melanoma model: this compound has demonstrated significant antitumor activity in xenograft models representing BRAF-mutant melanoma. medchemexpress.comacs.org

KRAS mutant degenerative carcinoma model: In addition to the Calu-6 model, other KRAS-mutant models have been used, showing some decrease in tumor volume with this compound treatment. medchemexpress.comacs.org

In vivo studies using xenograft models have shown that this compound can drive complete regressions in isogenic variants of RAS-mutant cells lacking ARAF expression, while parental lines were only modestly sensitive. nih.gov This highlights the role of ARAF in mediating resistance to this compound.

Table 1: Representative Xenograft Models and this compound Activity

Model TypeGenetic AlterationObserved Activity with this compoundSource
Xenograft (various cell lines)BRAF mutations (alone or with NRAS/KRAS)Significantly decreased tumor volume medchemexpress.com
Xenograft (various cell lines)KRAS mutationSlightly decreased tumor volume / Modest activity medchemexpress.comaacrjournals.org
Calu-6 Xenograft (NSCLC)KRAS Q61KTumor regression medchemexpress.comacs.org
BRAF mutant melanoma XenograftBRAF mutationSignificant antitumor activity medchemexpress.comacs.org
RAS-mutant isogenic variantsLacking ARAF expressionComplete regressions nih.gov
RAS-mutant parental linesExpressing ARAFModestly sensitive nih.gov

Genetically Engineered Mouse Models (GEMMs) for Pathway Analysis

Genetically Engineered Mouse Models (GEMMs) are valuable tools in cancer research as they develop de novo tumors in a more physiologically relevant microenvironment, including an intact immune system. nih.govnih.gov GEMMs can be engineered to carry specific genetic alterations found in human cancers, allowing for the study of tumor initiation, progression, and response to therapy in a context that closely mimics human disease. nih.govopenaccessgovernment.org

While the provided search results primarily detail this compound's activity in xenograft models, GEMMs are generally utilized in preclinical research for pathway analysis and to understand the complex interplay between the tumor and its microenvironment. nih.govcrownbio.com The use of GEMMs can provide insights into how this compound affects the MAPK pathway and other signaling networks in a setting that accounts for the tumor's natural development and interaction with the host immune system. Although specific data on this compound in GEMMs for detailed pathway analysis was not extensively detailed in the provided snippets, GEMMs are a recognized tool for this purpose in oncology research. nih.govharvard.edu

Pharmacodynamic Research in Animal Models

Pharmacodynamic (PD) studies in animal models are essential for understanding how a drug interacts with its target and affects downstream signaling pathways in vivo. These studies help to establish the relationship between drug exposure and biological effect.

Investigation of Target Engagement and Pathway Inhibition In Vivo

This compound is designed to inhibit BRAF and CRAF kinases, thereby modulating the MAPK signaling pathway. guidetopharmacology.orgmedchemexpress.com In vivo studies aim to confirm that this compound engages its intended targets within the tumor tissue and effectively inhibits the downstream signaling cascade.

Studies have shown that this compound inhibits MAPK signaling activity in tumor models. selleckchem.com The compound demonstrates a direct pharmacokinetic/pharmacodynamic (PK/PD) relationship in preclinical models. selleckchem.com This indicates that drug exposure levels correlate with the degree of target modulation and pathway inhibition observed in vivo.

Analysis of molecular markers, such as phosphorylated ERK (pERK), is commonly used to assess the inhibition of the MAPK pathway. While specific data tables showing pERK inhibition over time in this compound-treated animal models were not provided in detail, the research indicates that this compound effectively suppresses RAF signaling in sensitive models. aacrjournals.org

Analysis of Tumor Response in Relation to Molecular Changes

A key aspect of preclinical research is to correlate the observed antitumor effects with the molecular changes induced by the drug. This helps to understand the mechanisms of sensitivity and resistance and to identify potential biomarkers for patient selection.

Studies with this compound have analyzed tumor response in relation to the presence of specific genetic mutations in the RAS/RAF/MEK/ERK pathway. medchemexpress.comaacrjournals.org As mentioned earlier, this compound showed significant activity in BRAF-mutant models and more modest activity in KRAS-mutant models. medchemexpress.comaacrjournals.org

Furthermore, research has investigated the role of ARAF expression in mediating resistance to this compound. aacrjournals.orgnih.gov In vivo studies demonstrated that loss of ARAF expression sensitized RAS-mutant cells to this compound, leading to complete tumor regressions in isogenic models lacking ARAF, while parental lines with ARAF were less sensitive. nih.gov This indicates that ARAF can contribute to resistance to this compound in RAS-mutant settings.

Gene expression analysis has also been performed in cell lines to identify potential markers of resistance or sensitivity, although this analysis did not reveal predictors beyond melanoma lineage markers in the BRAF subset. aacrjournals.org

Table 2: Relationship between Genetic Alterations and this compound Activity in Preclinical Models

Genetic AlterationThis compound Activity LevelNotesSource
BRAF mutations (alone or with NRAS/KRAS)HighSignificant tumor volume decrease, antitumor activity medchemexpress.comaacrjournals.org
NRAS mutationsHighPredominantly active in models with NRAS mutants aacrjournals.org
KRAS mutationsModest/WeakLess active compared to BRAF/NRAS mutants, some tumor volume decrease medchemexpress.comaacrjournals.org
RAS mutation + Loss of ARAF expressionHighComplete tumor regressions in isogenic models nih.gov
RAS mutation + ARAF expressionModestParental lines were less sensitive nih.gov

Molecular Imaging Applications in Preclinical Research

Molecular imaging techniques, such as Positron Emission Tomography (PET), can be used in preclinical research to non-invasively visualize and quantify the distribution of a radiolabeled drug, assess target engagement, and monitor treatment response in vivo.

Recent research has explored the development of an 18F-labeled radiotracer based on this compound for PET imaging of tumors overexpressing RAF. acs.orgacs.org This radiolabeled compound, [18F]F-LXH-254, has shown potential for use in RAF expression analyses in BRAF mutant melanoma and KRAS mutant degenerative carcinoma models. acs.org

In vivo studies using [18F]F-LXH-254 in xenograft mice (A375 with BRAF V600E mutation and Calu-6 with KRAS Q61K mutation) have demonstrated distinct radioactivity accumulation in tumors. acs.org Micro-PET imaging revealed tumor uptake of the radiotracer, and biodistribution studies showed accumulation of radioactivity in the tumors. acs.org The tumor-to-nontargeted tissue ratios indicated specific binding to RAF in tumors. acs.org

This molecular imaging approach with [18F]F-LXH-254 has the potential to noninvasively screen patients for susceptibility to targeted RAF therapy and monitor the therapeutic efficacy of RAF inhibitors. acs.orgacs.org

Development and Evaluation of [18F]F-LXH-254 for PET Imaging

The development of [18F]F-LXH-254 involved the design and synthesis of an 18F-labeled molecular probe based on the structure of this compound. To facilitate radiolabeling, this compound was modified with triethylene glycol di(p-toluenesulfonate) (TsO-PEG3-OTs) to yield a precursor molecule, LXH-254-OTs. The radiotracer [18F]F-LXH-254 was then obtained through a nucleophilic substitution reaction with 18F. acs.org, nih.gov

Evaluation of the synthesized radiotracer demonstrated promising characteristics for PET imaging. [18F]F-LXH-254 exhibited a good molar activity of 7.16 ± 0.81 GBq/μmol and high radiochemical purity, exceeding 95%. The radiotracer also demonstrated stability, retaining its original structure with radiochemical purity above 95% for up to 3 hours in saline, mouse plasma, and human plasma, with no observed radiolysis. acs.org, nih.gov, acs.org

Assessment of Radiotracer Affinity and Specificity for RAF Imaging

The affinity and specificity of [18F]F-LXH-254 for targeting RAF were assessed using micro-PET imaging in preclinical models. These studies revealed distinct radioactivity accumulation of [18F]F-LXH-254 in tumors. acs.org, nih.gov In imaging groups, radioactivity levels were notably higher in tumors compared to background tissue. acs.org Conversely, in blocked groups where excess non-radioactive this compound was administered, the tumor radioactivity level was comparable to that of background tissue. acs.org, nih.gov This reduction in tumor uptake upon blocking with the parent compound this compound illustrates the specific binding of the radiotracer to RAF targets. acs.org

Further assessment in A375 and Calu-6 tumor models demonstrated the aggregation effect of [18F]F-LXH-254 in targeting tumors in vivo. One hour after post-injection administration, the accumulation of radioactivity in A375 and Calu-6 tumors was measured. acs.org When the blocker LXH-254 was injected, the accumulation of [18F]F-LXH-254 in these tumors decreased, providing further evidence of specific binding to RAF. acs.org These findings indicate the affinity and specificity of [18F]F-LXH-254 for imaging BRAF or BRAF/KRAS mutation-driven RAF. acs.org, nih.gov

In Vivo Distribution and Metabolic Stability of Radioprobes

The in vivo distribution and metabolic stability of [18F]F-LXH-254 have been investigated in healthy mice. Studies on metabolic stability revealed that intact [18F]F-LXH-254 was still present in the blood, liver, and urine 30 minutes after post-injection administration. acs.org The radiotracer retained its original structure within 3 hours in mouse plasma samples, with the [18F]F-LXH-254 peak being the only radioactive peak observed in HPLC analysis. acs.org Plasma protein binding of [18F]F-LXH-254 was measured at 33.57 ± 5.42% at 1 hour and 32.19 ± 3.17% at 2 hours. acs.org

Investigation of the in vivo distribution showed that [18F]F-LXH-254 was quickly cleared from the blood in healthy mice. acs.org The half-life of the distribution phase was 1.05 minutes, while the half-life of the clearance phase was 43.42 minutes. acs.org The radiotracer was predominantly distributed in the digestive system and was excreted through the gastrointestinal and renal tracts. acs.org

At 30 minutes after injection, the highest uptake in healthy mice was observed in the kidney and liver, with values of 6.62 ± 1.11%ID/g and 4.91 ± 1.25%ID/g, respectively. acs.org Radioactivity uptake in the kidney and liver decreased by almost half at 60 minutes, with values of 3.17 ± 0.4%ID/g and 2.62 ± 0.44%ID/g, respectively. acs.org Radioactivity levels in most organs slowly decreased after 90 minutes. acs.org

In tumor-bearing mice, the uptake of [18F]F-LXH-254 in A375 and Calu-6 tumors at 1 hour after injection was 2.92 ± 0.30%ID/g and 2.81 ± 0.16%ID/g, respectively. acs.org The tracer exhibited slower efflux in tumors compared to other organs, suggesting stronger specific binding to RAF in tumors. acs.org

In Vivo Distribution of [18F]F-LXH-254 in Healthy Mice (%ID/g)

Organ30 min60 min
Kidney6.62 ± 1.113.17 ± 0.4
Liver4.91 ± 1.252.62 ± 0.44
Tumors (A375)-2.92 ± 0.30
Tumors (Calu-6)-2.81 ± 0.16

Note: Tumor uptake data is provided at 1 hour (60 min) post-injection.

[18F]F-LXH-254 Metabolic Stability and Plasma Protein Binding

Structural Biology and Computational Studies

X-ray Co-crystal Structure Analysis with Target Proteins (e.g., BRAF)

X-ray co-crystal structure analysis has been instrumental in elucidating the binding mode of LXH254 with its target kinases, particularly BRAF. The co-crystal structure of this compound bound to BRAF has been determined, with a reported PDB entry of 6N0P aacrjournals.org. Another co-crystal structure of BRAF kinase in complex with this compound (naporafenib) is available with PDB entry 8F7P, determined at a resolution of 2.74 Å rcsb.org. These structures reveal that this compound binds to BRAF in a manner characteristic of type II kinase inhibitors aacrjournals.orgacs.org. This binding mode involves the kinase adopting an inactive conformation, specifically the DFG-out and αC-helix in state aacrjournals.orgresearchgate.net. Analysis of co-crystal structures of various BRAF inhibitors, including this compound, has also been utilized as an empirical method to assess their dimer selectivity elifesciences.orgresearchgate.net. The co-crystal structures of this compound with BRAF demonstrate full occupancy of both subunits within the BRAF dimer rcsb.org.

Ligand-Protein Interaction Mapping

Detailed mapping of the interactions between this compound and BRAF has been performed through the analysis of co-crystal structures. The central toluyl moiety of this compound is observed to occupy a narrow hydrophobic pocket within the BRAF kinase domain. This pocket is formed by key residues, including K483 and the gatekeeper residue T529 acs.org. The trifluoromethyl (CF3) pyridyl group of this compound interacts with the hydrophobic region created by the rotation of the DFG motif into the "out" position acs.org. A crucial interaction involves the hydroxyl group of the ethylene (B1197577) glycol side chain of this compound, which forms a strong hydrogen bond with the carbonyl oxygen of residue F595 in BRAF. This hydrogen bond has a reported distance of 2.6 Å and an approach angle of 120° acs.org. This interaction is considered critical for the protein binding affinity of this compound, and modifications disrupting this hydrogen bond have been shown to reduce affinity acs.org. Other hydrogen bonding interactions observed in the co-crystal structure appear to be retained acs.org. Furthermore, this compound has been shown to stabilize BRAF-CRAF dimers aacrjournals.orgacs.orgresearchgate.netguidetopharmacology.org.

Computational Modeling for Structure-Activity Relationship (SAR) Research

Computational modeling has complemented experimental structural studies in the research of this compound and its analogues, particularly in the context of Structure-Activity Relationship (SAR). An in-house X-ray structure of this compound bound to BRAF (PDB entry: 6N0P) was used in conjunction with an X-ray structure of CRAF to construct a homology model of ARAF with this compound bound aacrjournals.org. This computational model was subsequently refined using explicated solvent molecular dynamics simulations aacrjournals.org. Simulations based on structural information from BRAF and CRAF have provided insights into the potential reasons for the reduced activity of this compound against ARAF aacrjournals.org. Computational approaches can also be employed to assess the dimer selectivity of BRAF inhibitors elifesciences.org. While not explicitly detailed for this compound beyond the ARAF homology model in the provided snippets, molecular docking and other computational techniques are commonly used in SAR studies of kinase inhibitors to predict binding modes and affinities, as seen in related research on BRAF V600E inhibitors researchgate.net.

Advanced Analytical Methodologies in Lxh254 Research

Biochemical Enzyme Assays for Kinase Activity Determination

Biochemical enzyme assays are fundamental tools in the characterization of kinase inhibitors like LXH254. These assays utilize purified kinase proteins to directly measure the inhibitory effect of a compound on enzyme catalytic activity. In the context of this compound research, biochemical assays have been instrumental in determining its potency against its primary targets, BRAF and CRAF, as well as assessing its selectivity against a broader panel of kinases.

Studies have shown that this compound potently inhibits the catalytic activity of both BRAF and CRAF at picomolar concentrations in biochemical assays nih.govnih.gov. For instance, reported IC₅₀ values for this compound against purified CRAF and BRAF were 0.07 nmol/L and 0.2 nmol/L, respectively nih.gov. While potent against BRAF and CRAF, this compound exhibits significantly less activity against ARAF, another member of the RAF family, with a reported IC₅₀ value of 6.4 nmol/L in biochemical assays nih.gov.

Biochemical assays have also been employed for broader kinase selectivity profiling. This compound demonstrated high selectivity for BRAF and CRAF compared to a large panel of other kinases. In one study using purified proteins, this compound had IC₅₀ values greater than 10 μmol/L against 60 out of 62 non-RAF kinases tested, with only MAPK14 (p38α) and ABL1 showing IC₅₀ values below this threshold (2.1 and 4.1 μmol/L, respectively) nih.gov. This highlights the focused inhibitory profile of this compound towards RAF kinases.

KinaseBiochemical Assay IC₅₀ (nmol/L)
CRAF0.07 nih.gov
BRAF0.2 nih.gov
ARAF6.4 nih.gov
MAPK14 (p38α)2100 nih.gov
ABL14100 nih.gov

Table 1: Illustrative IC₅₀ values of this compound against selected kinases in biochemical assays.

Cell-Based Assays for Proliferation and Viability (e.g., CellTiter-Glo)

Cell-based assays are crucial for evaluating the effect of this compound on live cancer cells, providing insights into its anti-proliferative and viability-reducing capabilities in a more physiologically relevant context. These assays measure parameters such as ATP levels, metabolic activity, or DNA content as indicators of cell viability and proliferation.

The CellTiter-Glo Luminescent Cell Viability Assay is a widely used method in this compound research nih.govatamanchemicals.com. This assay quantifies ATP, which is present in metabolically active cells, thus serving as a marker of viability. By treating various cancer cell lines with different concentrations of this compound and measuring viability after a specific incubation period (typically 72-120 hours), researchers can determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation nih.gov.

Cell-based proliferation assays have demonstrated that this compound exhibits anti-proliferative activity in numerous cancer cell lines, particularly those harboring mutations in the MAPK pathway, such as BRAF, NRAS, and KRAS mutations nih.govresearchgate.netmrc.ac.ukwikipedia.org. The sensitivity of cell lines to this compound can vary depending on their specific genetic alterations and the expression levels of RAF paralogs, such as ARAF nih.govresearchgate.netmrc.ac.uk. Studies have shown that loss of ARAF expression can sensitize RAS-mutant cells to this compound nih.govresearchgate.netmrc.ac.uk.

Cell proliferation assays have been used to compare the effects of this compound with other MAPK pathway inhibitors in different cell line models wikipedia.org. For example, in acute myeloid leukemia (AML) cell lines with RAS mutations, this compound showed significantly lower cell proliferation compared to a wild-type RAS cell line wikipedia.org.

Protein Analysis Techniques (e.g., Western Blot, Co-immunoprecipitation)

Protein analysis techniques are essential for investigating the molecular effects of this compound on its target proteins and downstream signaling components within cells. Western blotting and co-immunoprecipitation are two commonly employed methods.

Western blot analysis is used to detect and quantify specific proteins in cell lysates. In this compound research, Western blotting is frequently used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK nih.govnih.govatamanchemicals.com. Inhibition of RAF kinases by this compound leads to decreased phosphorylation of MEK and subsequently ERK, which can be detected as a reduction in p-MEK and p-ERK levels by Western blot nih.govnih.govatamanchemicals.com. This provides a direct measure of the compound's activity within cells.

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. Given that RAF kinases can form dimers (e.g., BRAF/CRAF heterodimers), Co-IP is valuable for investigating how this compound treatment affects the dimerization status of these proteins. Studies have shown that this compound, being a type II RAF inhibitor, can promote RAF dimer formation nih.govresearchgate.net. Co-IP experiments followed by Western blotting can be used to visualize and assess the levels of BRAF/CRAF heterodimers or other RAF complexes in cells treated with this compound nih.gov. This helps to understand the mechanism by which this compound exerts its inhibitory effect, particularly in the context of RAF dimerization which is relevant in certain resistance mechanisms and RAS-mutant tumors.

High-Throughput Screening Platforms for Compound Profiling

High-throughput screening (HTS) platforms enable the rapid testing of large libraries of compounds against specific biological targets or cellular phenotypes. In the context of this compound, HTS has been utilized for compound profiling, particularly to assess its selectivity across a wide range of kinases in a cellular environment.

Platforms like KiNativ, which combine chemical probes and mass spectrometry, have been used to profile the kinase selectivity of this compound in cells nih.gov. This approach allows for the assessment of compound binding to kinases in their native cellular context. In HCT 116 cells treated with this compound, KiNativ profiling revealed that probe binding was most significantly inhibited for BRAF and CRAF, consistent with this compound's intended targets nih.gov. Beyond BRAF and CRAF, only a few other kinases showed moderate inhibition of probe binding, further supporting the selectivity observed in biochemical assays nih.gov.

HTS in general is a powerful tool in drug discovery for identifying compounds that modulate the activity of a target or pathway guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.orgguidetopharmacology.org. While specific large-scale HTS campaigns that led to the discovery or initial characterization of this compound are not detailed in the provided context, the use of platforms like KiNativ for profiling demonstrates the application of high-throughput methodologies in understanding this compound's interactions within a complex cellular environment.

Chromatographic Techniques (e.g., HPLC) for Purity and Identity Confirmation in Research Studies

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for confirming the purity and identity of chemical compounds used in research studies, including this compound. Ensuring the quality of the compound is critical for obtaining reliable and reproducible experimental results.

HPLC is a widely used analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate columns and mobile phase conditions, researchers can separate this compound from impurities and quantify its purity based on peak areas. Comparison of the retention time and UV-Vis spectrum of a sample with a reference standard confirms the identity of the compound.

Future Research Directions and Translational Implications Excluding Clinical Trials

Investigation of Novel Resistance Mechanisms to RAF Inhibition

Despite the initial success of RAF inhibitors, acquired resistance is a major hurdle mdpi.comnih.gov. Future research will continue to investigate the diverse mechanisms by which cancer cells evade RAF inhibition. Preclinical studies have identified several mechanisms, including secondary mutations that reactivate the MAPK pathway, such as alterations in NRAS or MAP2K (MEK1/2) mdpi.comnih.gov. Upregulation of receptor tyrosine kinases (RTKs), like EGFR, can also lead to sustained MAPK pathway activation mdpi.comnih.govfrontiersin.org. Furthermore, alterations in the PI3K/Akt signaling pathway have been implicated in resistance to RAF and MEK inhibitor combinations mdpi.com. Preclinical models are crucial for studying these mechanisms and identifying unknown drivers of resistance, particularly in cases where no known genetic drivers are found frontiersin.orgmskcc.orgnih.gov. Future studies incorporating longitudinal biopsies and genetic profiling in preclinical models will be essential for a robust assessment of resistance mechanisms asco.org.

Exploration of Combination Research Strategies with Other Molecularly Targeted Agents in Preclinical Models

Preclinical research is actively exploring combination strategies to overcome or delay resistance to RAF inhibitors. Combining RAF inhibitors with MEK inhibitors has shown promise in preclinical models by suppressing feedback reactivation of MAPK signaling nih.govaacrjournals.org. This approach can lead to more robust and sustained pathway inhibition aacrjournals.org. Beyond MEK inhibitors, preclinical studies are investigating combinations with other targeted agents, such as EGFR inhibitors, particularly in contexts like colorectal cancer where EGFR activation contributes to resistance mdpi.comaacrjournals.org. Targeting common signaling nodes activated by RTKs, such as the PI3K-AKT pathway, in combination with RAF-MEK inhibition is also being explored in preclinical models to overcome ERK-independent resistance mechanisms nih.govoncotarget.com. Dual and triple therapy regimens incorporating RAF inhibitors with inhibitors of other pathways like AKT/mTOR are also being explored in preclinical settings mdpi.com.

Development of Next-Generation RAF Inhibitors Based on LXH254 Insights

Insights gained from compounds like this compound, a Type-2 RAF inhibitor, are informing the development of next-generation RAF inhibitors guidetopharmacology.org. These next-generation inhibitors aim to overcome limitations of earlier compounds, such as paradoxical activation and resistance driven by RAF dimerization portlandpress.comnih.gov. Strategies include the development of pan-RAF inhibitors that can effectively target RAF dimers and prevent MAPK pathway reactivation mdpi.comportlandpress.com. Some next-generation inhibitors are designed to target allosteric sites on kinases, potentially offering greater specificity and fewer off-target effects oaepublish.com. Others, termed "paradox breakers," are being developed to suppress mutant BRAF activity without paradoxically activating the MAPK pathway in cells with upstream activation nih.govresearchgate.net. Preclinical studies are evaluating the biochemical and biological effects of these novel inhibitors with the goal of designing more effective therapeutic strategies mssm.edu.

Advancements in Molecular Imaging Probes for Pathway Activity Assessment

Advancements in molecular imaging are crucial for assessing pathway activity and monitoring response to targeted therapies like this compound in preclinical models. Molecular imaging techniques, such as PET and optical imaging, can visualize and quantify biological processes at the cellular and molecular level aacrjournals.orgkoreamed.orgresearchgate.net. Future research involves developing novel imaging probes that can specifically assess the activation or suppression of signal transduction pathways, including the MAPK pathway aacrjournals.orgkoreamed.orgnih.govacs.org. These probes could help in understanding whether a specific drug effectively targets its intended pathway and in monitoring changes in tumor phenotype over time in preclinical settings nih.gov.

Deepening Understanding of ARAF's Role in MAPK Pathway Regulation

Research continues to deepen the understanding of the role of ARAF, one of the RAF isoforms, in MAPK pathway regulation and its contribution to resistance mechanisms. ARAF has been shown to have a role in promoting MAPK activity and cell migration in a cell type-dependent manner nih.govresearchgate.net. Studies indicate that ARAF can contribute to resistance to RAF inhibitors, and acquired ARAF mutations have been identified as a mechanism of resistance to pan-RAF inhibitors in preclinical models aacrjournals.orgaacrjournals.orgresearchgate.net. Future research aims to further elucidate ARAF's specific functions, including its role in dimerization and interaction with other proteins like MEK1, to identify it as a potential therapeutic target in RAS- and RAF-mediated cancers nih.govresearchgate.net. Understanding how ARAF mutations affect signaling events is an ongoing area of investigation nih.gov.

Elucidating the Role of RAF Dimerization in Inhibitor Response

Elucidating the complex role of RAF dimerization in the response to RAF inhibitors is a critical area of future research. RAF kinases function as dimers to activate the MAPK cascade portlandpress.comnccs.com.sg. Many RAF inhibitors can paradoxically activate the MAPK pathway by promoting RAF dimerization, particularly in cells with wild-type RAF or RAS mutations portlandpress.complos.orgnih.gov. This dimerization-driven transactivation is a significant cause of resistance nccs.com.sg. Future studies are focused on understanding the molecular basis of this paradoxical activation and how it is regulated nccs.com.sgplos.org. Research is also exploring strategies to target RAF dimers effectively, including the development of type II RAF inhibitors and "paradox breakers" that disrupt dimer formation portlandpress.comresearchgate.netresearchgate.net. Understanding the factors that modulate RAF dimerization is key to developing more precise interventions aacrjournals.org.

Conclusion Research Oriented

Summary of Key Academic Contributions of LXH254 Research

Academic research on this compound has primarily contributed to a deeper understanding of RAF kinase inhibition, particularly focusing on type II inhibitors and their effects on RAF dimerization and paralog selectivity. Key contributions include the detailed characterization of this compound as a potent inhibitor of both BRAF and CRAF. aacrjournals.orgaacrjournals.org Studies have shown that this compound inhibits the catalytic activity of these kinases at picomolar concentrations in biochemical assays. researchgate.net Furthermore, research has elucidated that this compound promotes the formation of BRAF/CRAF heterodimers, which is consistent with its type II binding mode and antagonism of the auto-inhibited state of the kinase. researchgate.net

A significant finding is the unexpected paralog selectivity of this compound, demonstrating potent inhibition of BRAF and CRAF while exhibiting considerably lower activity against ARAF in cellular contexts. researchgate.netaacrjournals.orgaacrjournals.org This ARAF-sparing property is a notable characteristic that distinguishes this compound from some other pan-RAF inhibitors. researchgate.netaacrjournals.org Preclinical studies have also demonstrated the activity of this compound in cellular and in vivo models harboring BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and NRAS mutants. researchgate.netresearchgate.netaacrjournals.org Research has shown that this compound can potently inhibit ERK activation and induce apoptotic cell death in certain HRAS- and NRAS-mutant cell lines. researchgate.netresearchgate.net

Significance of this compound as a Preclinical Research Tool in Kinase Biology

This compound holds significant value as a preclinical research tool in kinase biology, particularly for studying the complexities of the MAPK signaling pathway and the roles of individual RAF paralogs. Its well-characterized potency and selectivity for BRAF and CRAF, coupled with its ARAF-sparing nature, allow researchers to dissect the specific contributions of BRAF and CRAF inhibition in various cellular and disease contexts. researchgate.netaacrjournals.orgaacrjournals.org As a type II inhibitor, this compound is instrumental in studying the implications of inhibiting RAF in its inactive conformation and the resulting impact on RAF dimerization. guidetopharmacology.orgresearchgate.net

The availability of this compound enables the investigation of resistance mechanisms to RAF inhibition, particularly those potentially mediated by ARAF. researchgate.netresearchgate.netaacrjournals.org Studies using this compound have shown that ARAF-mediated resistance requires both kinase function and dimerization, and that higher concentrations of this compound are needed to inhibit signaling in cells expressing only ARAF compared to those expressing BRAF or CRAF. researchgate.netresearchgate.netaacrjournals.org This makes this compound a crucial tool for developing strategies to overcome or circumvent such resistance. Furthermore, this compound has been utilized in the development of radiolabeled probes for PET imaging, offering a research avenue for noninvasively assessing RAF expression in preclinical models. acs.orgacs.org

Unanswered Questions and Prospective Areas for Fundamental Research

Despite the valuable insights gained from research on this compound, several unanswered questions and prospective areas for fundamental research remain. A key area for further investigation is the precise biological and therapeutic implications of this compound's ARAF-sparing selectivity. While this property has been observed, the full extent of its impact on efficacy and potential for mitigating resistance mechanisms warrants deeper exploration. researchgate.netaacrjournals.orgaacrjournals.org Understanding the structural basis for this specific paralog selectivity could also inform the design of future kinase inhibitors.

Further research is needed to fully elucidate the mechanisms by which ARAF mediates resistance to this compound and to explore strategies to overcome this resistance in preclinical models. researchgate.netresearchgate.netaacrjournals.org Investigating combinations of this compound with inhibitors of other nodes in the MAPK pathway or with agents targeting parallel survival pathways is a promising area for fundamental research aimed at improving therapeutic responses. researchgate.net The role of this compound in influencing RAF dimerization and the downstream consequences of this dimerization state on signaling and cellular outcomes also present opportunities for continued study. researchgate.net Additionally, exploring the utility of this compound-based radiotracers for understanding RAF biology in vivo under various physiological and pathological conditions represents a prospective research direction. acs.orgacs.org

Q & A

Q. How can this compound research contribute to refining kinase inhibitor theory in precision oncology?

  • Methodological Answer : Link findings to conceptual frameworks like "oncogene addiction" or "synthetic lethality." Use Bayesian inference to update prior hypotheses based on new data. Publish negative results to avoid publication bias and facilitate meta-analyses. Propose follow-up studies addressing unresolved mechanistic questions in the discussion section .

Q. Tables for Reference

Experimental Parameter Best Practices Evidence Source
Dose-response assay design6+ concentrations, triplicate replicates
Data transparencyShare raw data in supplementary materials
Synergy analysisChou-Talalay CI with bootstrapping
Ethical reportingARRIVE guidelines, FINER criteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.